

# Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-(2-Aminoethyl)acetamide*

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This technical guide provides an in-depth overview of the spectral data for **N-(2-Aminoethyl)acetamide** (CAS No: 1001-53-2), a valuable building block in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive spectroscopic profile for researchers, scientists, and professionals in drug development.

## Summary of Spectral Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **N-(2-Aminoethyl)acetamide**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.22	t	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
2.75	t	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
1.95	s	3H	CH <sub>3</sub> -C(O)-
1.49	s (broad)	2H	-NH <sub>2</sub>

Solvent:  $\text{CDCl}_3$ . Instrument frequency not specified in the source data.

### Table 2: $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	$\text{C=O}$ (Amide)
43.5	$-\text{NH-CH}_2\text{-CH}_2\text{-NH}_2$
41.8	$-\text{NH-CH}_2\text{-CH}_2\text{-NH}_2$
22.5	$\text{CH}_3\text{-C(O)-}$

Solvent:  $\text{CDCl}_3$ . Data sourced from Sigma-Aldrich.[\[1\]](#)

### Table 3: Infrared (IR) Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Description of Vibration	Functional Group
3350-3290	N-H Stretch (asymmetric & symmetric)	Primary Amine ( $-\text{NH}_2$ )
3280	N-H Stretch	Secondary Amide ( $-\text{NH-}$ )
2940-2880	C-H Stretch	Alkyl ( $\text{CH}_2$ , $\text{CH}_3$ )
1640	$\text{C=O}$ Stretch (Amide I)	Amide
1560	N-H Bend (Amide II)	Amide
1460	C-H Bend	Alkyl ( $\text{CH}_2$ )

Technique: Attenuated Total Reflectance (ATR) or Neat. Data sourced from Aldrich and NIST.[\[1\]](#)  
[\[2\]](#)

### Table 4: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Ion
102	Moderate	[M] <sup>+</sup> (Molecular Ion)
73	High	[M - NH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> or [CH <sub>3</sub> CONHCH <sub>2</sub> ] <sup>+</sup>
58	Moderate	[CH <sub>3</sub> CONH <sub>2</sub> ] <sup>+</sup>
44	High	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>
30	Base Peak	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI). Data sourced from NIST.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(2-Aminoethyl)acetamide** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a standard NMR spectrometer. The spectra were referenced to the residual solvent signal.

## Infrared (IR) Spectroscopy

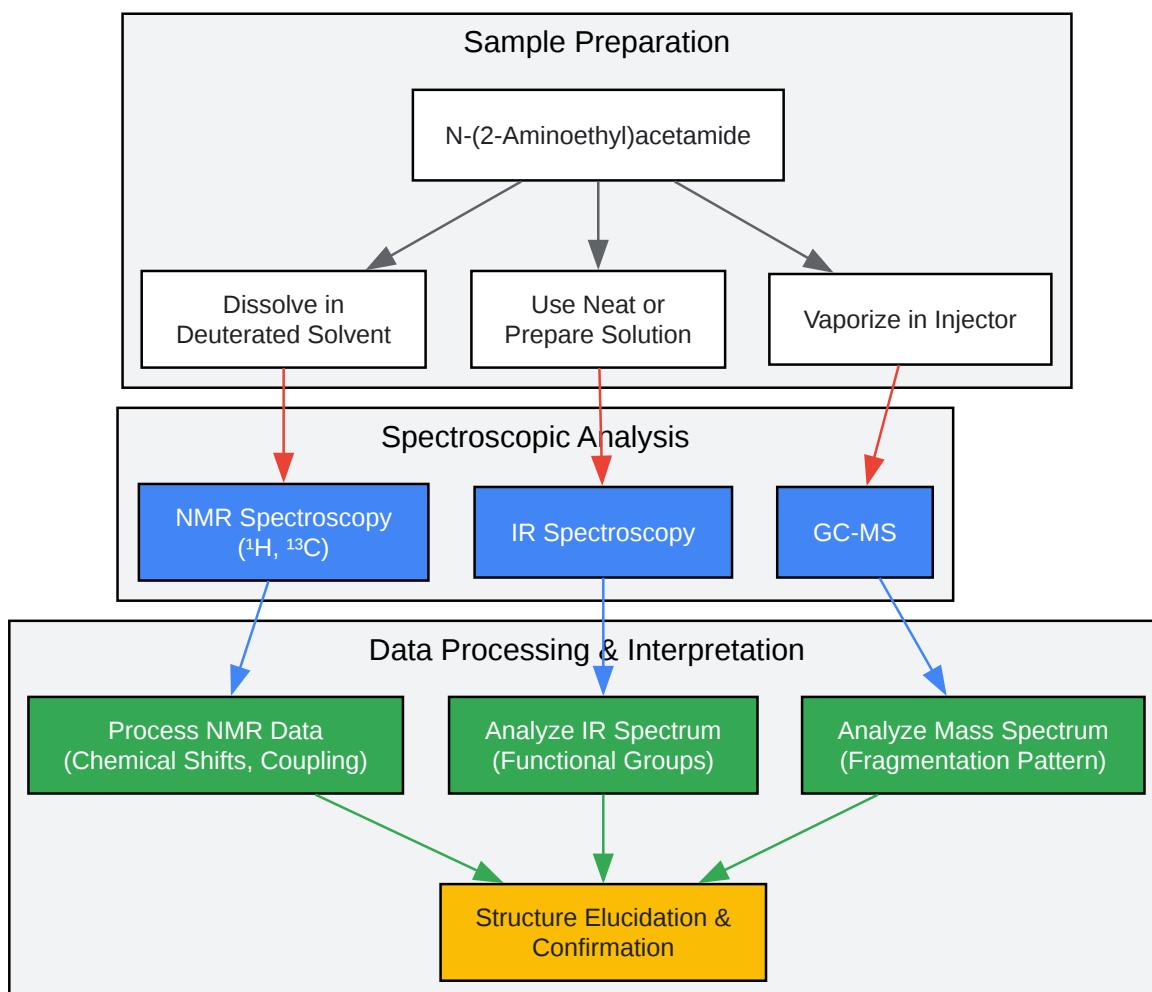
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat **N-(2-Aminoethyl)acetamide** sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm<sup>-1</sup>. Alternatively, a gas-phase spectrum was obtained by vaporizing the sample.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI). The resulting fragments were analyzed by a mass analyzer to generate the mass spectrum.[3]

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-(2-Aminoethyl)acetamide**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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